molecular formula C18H20N2O2 B6501865 Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)- CAS No. 1351617-40-7

Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-

Cat. No.: B6501865
CAS No.: 1351617-40-7
M. Wt: 296.4 g/mol
InChI Key: LTWMGUMZUBINEC-UHFFFAOYSA-N
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Description

Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- is a complex organic compound that features a urea backbone with specific substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- typically involves the reaction of appropriate indene derivatives with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or other transition metals to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or methylphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The indene and methylphenyl groups play a crucial role in binding to these targets and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(4-methylphenyl)-
  • Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(3-methylphenyl)-
  • Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-chlorophenyl)-

Uniqueness

The uniqueness of Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-6-2-5-9-16(13)20-17(21)19-12-18(22)11-10-14-7-3-4-8-15(14)18/h2-9,22H,10-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWMGUMZUBINEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146070
Record name Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351617-40-7
Record name Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351617-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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